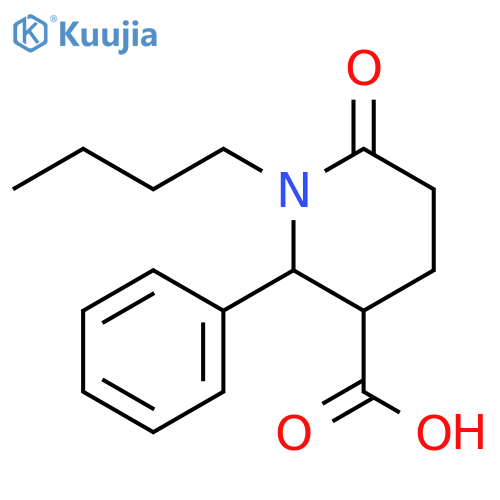

Cas no 164933-89-5 (1-Butyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid)

1-Butyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-BUTYL-6-OXO-2-PHENYL-3-PIPERIDINECARBOXYLIC ACID

- 1-Butyl-6-oxo-2-phenyl-piperidine-3-carboxylic acid

- 3-Piperidinecarboxylic acid, 1-butyl-6-oxo-2-phenyl-

- 1-Butyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid

-

- インチ: 1S/C16H21NO3/c1-2-3-11-17-14(18)10-9-13(16(19)20)15(17)12-7-5-4-6-8-12/h4-8,13,15H,2-3,9-11H2,1H3,(H,19,20)

- InChIKey: KHXCQUSPYYEVLX-UHFFFAOYSA-N

- ほほえんだ: N1(CCCC)C(=O)CCC(C(O)=O)C1C1=CC=CC=C1

1-Butyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | 1R-0823-0.5G |

1-butyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid |

164933-89-5 | >90% | 0.5g |

£385.00 | 2025-02-09 | |

| TRC | B177565-50mg |

1-Butyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid |

164933-89-5 | 50mg |

$ 380.00 | 2022-06-07 | ||

| TRC | B177565-25mg |

1-Butyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid |

164933-89-5 | 25mg |

$ 230.00 | 2022-06-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1534847-1g |

1-Butyl-6-oxo-2-phenylpiperidine-3-carboxylic acid |

164933-89-5 | 98% | 1g |

¥9777 | 2023-04-10 | |

| A2B Chem LLC | AI70772-500mg |

1-butyl-6-oxo-2-phenylpiperidine-3-carboxylic acid |

164933-89-5 | >90% | 500mg |

$720.00 | 2024-04-20 | |

| A2B Chem LLC | AI70772-1mg |

1-butyl-6-oxo-2-phenylpiperidine-3-carboxylic acid |

164933-89-5 | >90% | 1mg |

$201.00 | 2024-04-20 | |

| Key Organics Ltd | 1R-0823-5MG |

1-butyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid |

164933-89-5 | >90% | 5mg |

£35.00 | 2025-02-09 | |

| Key Organics Ltd | 1R-0823-10MG |

1-butyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid |

164933-89-5 | >90% | 10mg |

£48.00 | 2025-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1534847-2g |

1-Butyl-6-oxo-2-phenylpiperidine-3-carboxylic acid |

164933-89-5 | 98% | 2g |

¥18085 | 2023-04-10 | |

| Key Organics Ltd | 1R-0823-1MG |

1-butyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid |

164933-89-5 | >90% | 1mg |

£28.00 | 2025-02-09 |

1-Butyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid 関連文献

-

1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861

-

6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

1-Butyl-6-oxo-2-phenyl-3-piperidinecarboxylic acidに関する追加情報

1-Butyl-6-Oxo-2-Phenyl-3-Piperidinecarboxylic Acid: A Comprehensive Overview

1-Butyl-6-Oxo-2-Phenyl-3-Piperidinecarboxylic Acid, also known by its CAS number CAS No. 164933-89-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug design. The structure of this compound is characterized by a piperidine ring with substituents at positions 1, 2, and 3, including a butyl group, a phenyl group, and a carboxylic acid moiety, respectively.

The piperidine ring system is a six-membered saturated ring containing one nitrogen atom, which is a common structural motif in many bioactive molecules. In the case of 1-butyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid, the substitution pattern introduces unique electronic and steric properties that can influence its interactions with biological targets. The presence of the phenyl group at position 2 adds aromaticity and potential sites for π-interactions, while the butyl group at position 1 provides an alkyl chain that can enhance lipophilicity and improve membrane permeability.

The carboxylic acid group at position 3 is particularly interesting as it can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. Additionally, the oxo group at position 6 introduces a ketone functionality, which can engage in various chemical reactions or serve as a site for further functionalization. These structural features make 1-butyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid a versatile scaffold for exploring new chemical entities with therapeutic potential.

Recent studies have highlighted the importance of piperidine derivatives in drug discovery, particularly in the development of agents targeting central nervous system disorders, cancer, and infectious diseases. For instance, researchers have investigated the role of piperidine-containing compounds as inhibitors of enzymes involved in neurodegenerative diseases such as Alzheimer's disease. The unique combination of substituents in 1-butyl-6-Oxo-2-phenyl-3-piperidinecarboxylic acid suggests that it could serve as a lead compound for designing molecules with enhanced selectivity and potency.

In terms of synthesis, several methods have been reported for the preparation of piperidine derivatives with similar substitution patterns. One common approach involves the cyclization of amino alcohols or related precursors under specific reaction conditions to form the piperidine ring. The introduction of substituents such as the butyl and phenyl groups can be achieved through various coupling reactions or substitution strategies. The carboxylic acid group can be incorporated during or after the cyclization step, depending on the desired regiochemistry.

The physical properties of CAS No. 164933-89-5, including its melting point, solubility, and stability, are critical factors that influence its suitability for various applications. For example, high solubility in organic solvents may facilitate its use in organic synthesis or formulation development, while thermal stability is essential for processes involving elevated temperatures.

Beyond its chemical properties, the biological activity of this compound has been explored in several contexts. In vitro assays have demonstrated its ability to modulate key cellular pathways and interact with protein targets associated with diseases such as cancer and inflammation. These findings underscore its potential as a starting point for developing novel therapeutic agents.

In conclusion, 1-butyl------piperidinecarboxylic acid, represented by CAS No. 164933–89–5, is a structurally complex compound with promising applications in drug discovery and organic synthesis. Its unique combination of functional groups and substitution pattern positions it as a valuable tool for researchers seeking to develop innovative chemical entities with therapeutic potential.

164933-89-5 (1-Butyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid) 関連製品

- 1214371-23-9(3-Nitro-5-(pyridin-3-yl)benzoic acid)

- 2138357-30-7(Spiro[2.5]octane-6-sulfonamide, N-methyl-)

- 1247170-04-2(1-(1-methyl-1H-pyrazol-4-yl)ethyl(pentan-3-yl)amine)

- 53590-63-9((7-Bromo-1H-indol-2-yl)methanol)

- 1260855-51-3(1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid)

- 1548346-68-4({1-(2,2-difluoroethoxy)methylcyclopentyl}methanesulfonyl chloride)

- 1249995-53-6(3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid)

- 1262727-73-0(Ethyl 4-(trifluoromethyl)benzenesulfonate)

- 1071292-71-1((5-amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone)

- 84325-18-8(4-Methylumbelliferyl b-D-Cellotrioside)